

Physical and chemical properties of 3-(4-Morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxypropyl)morpholine

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An In-depth Technical Guide to 3-(4-Morpholinyl)-1-propanol

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(4-Morpholinyl)-1-propanol, a versatile morpholine derivative. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and an analysis of its role in medicinal chemistry.

Chemical and Physical Properties

3-(4-Morpholinyl)-1-propanol, also known as N-(3-hydroxypropyl)morpholine, is a primary alcohol featuring a morpholine ring. This structure imparts a unique combination of properties, including its basicity and capacity for hydrogen bonding, which influences its reactivity and solubility.^[1] It is typically a colorless to pale yellow liquid and is soluble in water.^[1]

Physical and Chemical Data

The key physical and chemical properties of 3-(4-Morpholinyl)-1-propanol are summarized in the table below.

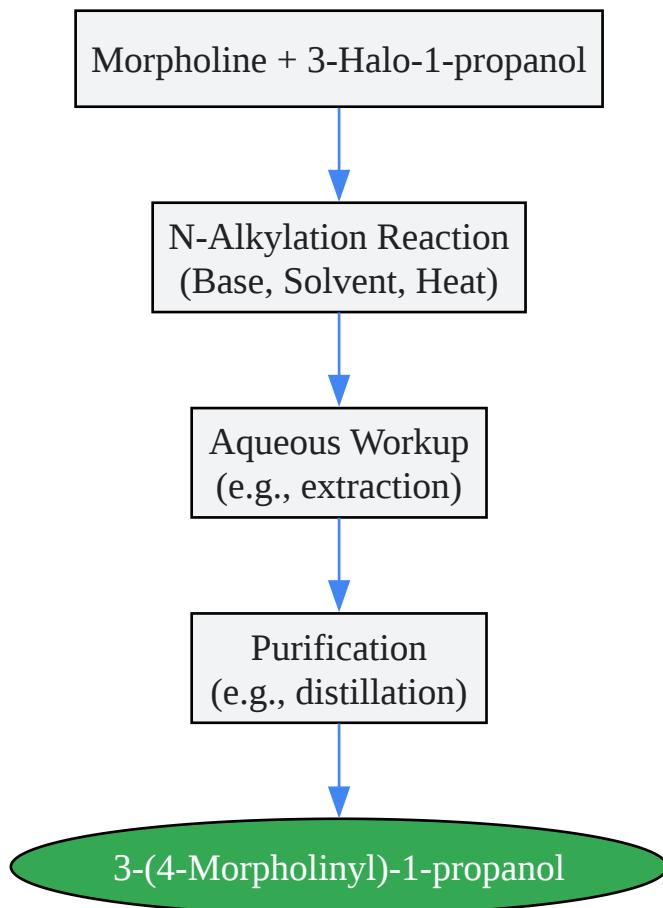
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ NO ₂	[2]
Molecular Weight	145.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2] [3]
Boiling Point	240-241 °C	[4]
Density	1.049 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.4770	[4]
Solubility	Soluble in water	[1]
CAS Number	4441-30-9	[3]

Synthesis and Experimental Protocols

The synthesis of 3-(4-Morpholinyl)-1-propanol is typically achieved through the N-alkylation of morpholine. A common and effective method involves the reaction of morpholine with a 3-halopropanol, such as 3-chloro-1-propanol.

General Synthesis Workflow

The synthesis process can be illustrated by the following workflow diagram.



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General workflow for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Detailed Experimental Protocol: N-alkylation of Morpholine

The following protocol is a representative example for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Materials:

- Morpholine
- 3-Chloro-1-propanol^[4]
- Anhydrous potassium carbonate (or another suitable base)^[5]

- A suitable solvent (e.g., acetonitrile, DMF)[6]
- Deionized water
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent), 3-chloro-1-propanol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetonitrile).
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in deionized water and extract with an organic solvent such as dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by vacuum distillation to obtain pure 3-(4-Morpholinyl)-1-propanol.[4]

Spectral Analysis

The structure of 3-(4-Morpholinyl)-1-propanol can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine and propanol moieties. The integration of these signals will correspond to the number of protons in each environment.

Expected Chemical Shifts (CDCl_3):

- ~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).
- ~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).
- ~2.5 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).
- ~2.4 ppm (t, 2H): Protons on the carbon adjacent to the morpholine nitrogen (-N-CH₂-).
- ~1.7 ppm (quintet, 2H): Protons on the central carbon of the propyl chain (-CH₂-CH₂-CH₂-).
- Broad singlet: The hydroxyl proton (-OH), which is exchangeable with D_2O .

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Expected Chemical Shifts (CDCl_3):

- ~67.0 ppm: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).
- ~62.0 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).
- ~58.0 ppm: Carbon in the propyl chain attached to the morpholine nitrogen (-N-CH₂-).
- ~54.0 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).^[7]
- ~27.0 ppm: Central carbon of the propyl chain (-CH₂-CH₂-CH₂-).

FTIR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

- 3400 cm^{-1} (broad): O-H stretching vibration of the alcohol.[8]
- $2950\text{-}2800\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the alkyl groups.[8]
- 1115 cm^{-1} (strong): C-O-C stretching vibration of the morpholine ether linkage.
- 1070 cm^{-1} (strong): C-O stretching vibration of the primary alcohol.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Expected Fragmentation:

- Molecular Ion (M^+): $\text{m/z} = 145$
- Base Peak: Likely $\text{m/z} = 100$, resulting from the loss of the propanol side chain via alpha-cleavage adjacent to the nitrogen atom ($[\text{M} - \text{CH}_2\text{CH}_2\text{OH}]^+$).
- Other Fragments: Peaks corresponding to the loss of a hydroxyl group ($\text{m/z} = 128$), and other fragments of the morpholine ring and propyl chain.

Biological and Pharmacological Significance

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[9][10] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[9]

Role in Drug Design

Derivatives of 3-(4-Morpholiny)-1-propanol and related structures are explored in various therapeutic areas. The morpholine moiety can act as a key pharmacophore, interacting with

biological targets, or as an auxiliary component that modulates the overall properties of the drug molecule.[\[10\]](#)

Examples of Pharmacological Activities of Morpholine-Containing Drugs

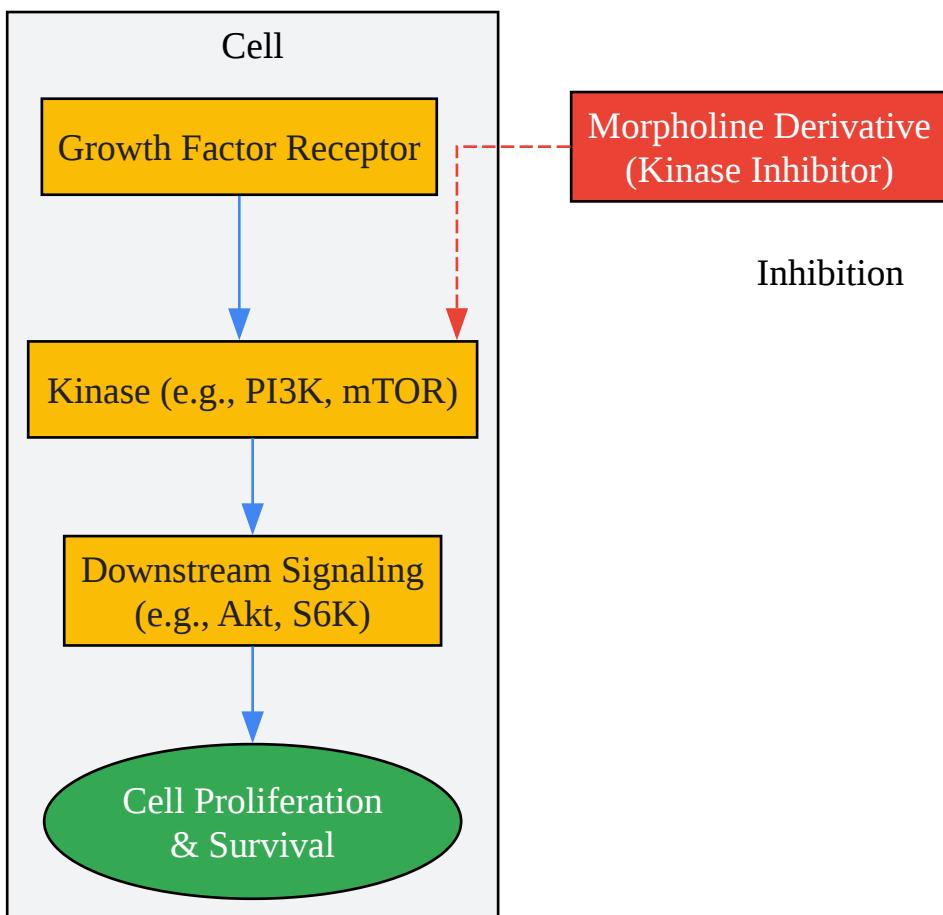
Morpholine derivatives have demonstrated a wide range of biological activities, including:

- Anticancer: As inhibitors of kinases such as PI3K and mTOR.[\[11\]](#)[\[12\]](#)
- Antibacterial: Linezolid is a notable example of an antibiotic containing a morpholine ring.[\[13\]](#)
- Antifungal: Fenpropimorph is a fungicide that contains a morpholine moiety.[\[12\]](#)
- CNS Activity: As antidepressants, antipsychotics, and anxiolytics.[\[13\]](#)

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 3-(4-Morpholinyl)-1-propanol itself, its derivatives are often designed to target specific enzymes or receptors. For instance, morpholine-containing compounds that act as kinase inhibitors would modulate downstream signaling pathways involved in cell growth, proliferation, and survival.

The following diagram illustrates a generalized kinase inhibition pathway, a common mechanism for morpholine-containing anticancer drugs.



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Generalized kinase inhibition pathway for morpholine-containing drugs.

Safety and Handling

3-(4-Morpholiny)-1-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 3-(4-Morpholiny)-1-propanol. Further research into its specific biological activities and applications will undoubtedly continue to reveal its potential in drug discovery and development.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-(4-Morpholinyl)-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295618#physical-and-chemical-properties-of-3-4-morpholinyl-1-propanol>

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